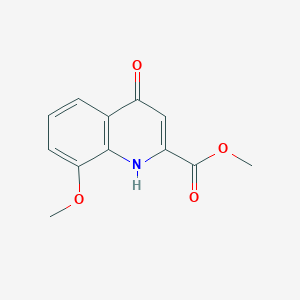
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The novel one-pot synthesis of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been explored through the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been described as suitable and efficient, confirming the structure through elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction, highlighting the importance of intramolecular hydrogen bonding (Kovalenko et al., 2019).
Molecular Structure Analysis
The crystal structure of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was stabilized through intermolecular hydrogen bonds. The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group was observed, which is crucial for understanding the molecular stability and reactivity of such compounds (Kovalenko et al., 2019).
Chemical Reactions and Properties
The consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I has been investigated to establish the regioselectivity of the reaction. This process led to the formation of both O- and N-methylation products, with the O-methylated product predominating. The structures of the synthesized compounds were confirmed by elemental analysis, NMR, LC/MS, and X-ray diffraction. These findings are vital for designing and synthesizing combinatorial libraries of related molecules (Kovalenko et al., 2020).
Physical Properties Analysis
Physical properties such as UV/Vis and IR spectra of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate compounds have been described, providing insights into the electronic structure and functional groups' interactions within these molecules. Such analyses are crucial for understanding the behavior of these compounds under various conditions (Kovalenko et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate derivatives, have been explored through synthetic routes and reactions with various reagents. The regioselectivity and outcome of these reactions provide a foundation for further functionalization and application of these compounds in different chemical contexts (Kovalenko et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic and Molecular Studies :
- A study explored the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, leading to products like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. These compounds were proposed as potent inhibitors of Hepatitis B Virus replication, supported by in vitro biological studies (Kovalenko et al., 2020).
Novel Synthesis Methods :
- Another study described a new method for synthesizing Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. The compound's structure and by-products were confirmed through various analytical techniques (Kovalenko et al., 2019).
Biochemical Properties and Applications :
- Research identified Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate from the mycelia of Hericium erinaceum, demonstrating significant inhibition of NO production in microglia, which could have implications for neuroinflammatory conditions (Lin et al., 2018).
- A study on 8-hydroxyquinolines synthesized various hydroxyquinolines, including methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate derivatives, and evaluated their antibacterial and antiplaque activities (Warner et al., 1975).
- Another investigation focused on primaquine metabolism using microorganisms, which is relevant for understanding the biotransformation of related compounds (Clark et al., 1981).
Pharmacological Potential :
- A quinoline derivative related to this compound, isolated from Streptomyces sp. neau50, showed cytotoxicity against human lung adenocarcinoma cells, indicating potential in cancer research (Wang et al., 2011).
Metabolic Insights :
- The metabolism of 8-methyl ether of xanthurenic acid, a compound closely related to this compound, was studied in rabbits and mice, revealing insights into the metabolic pathways of similar compounds (Lower & Bryan, 1969).
Eigenschaften
IUPAC Name |
methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIAQNNAPXWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



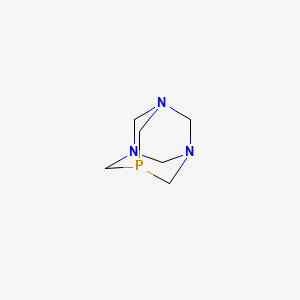

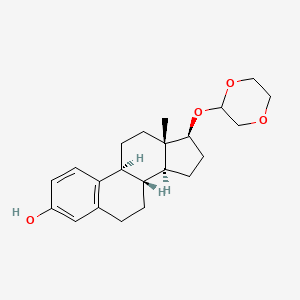

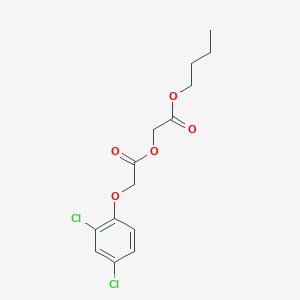

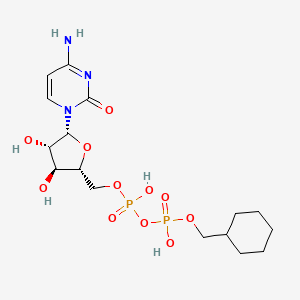

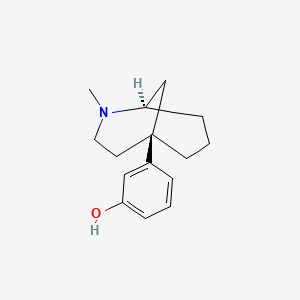



![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
![N-[4-(4-morpholinyl)phenyl]-5-(2-nitrophenyl)-2-furancarboxamide](/img/structure/B1222478.png)